N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide
Description
N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide is a synthetic organic compound featuring a benzodioxole core substituted with formyl and methoxy groups at positions 6 and 7, respectively. The ethyl side chain at position 5 is functionalized with an N-methylpropionamide moiety. However, as reported by CymitQuimica, this compound is listed as a discontinued product (CAS: 80531-15-3, 97% purity), likely due to challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-13(18)16(2)6-5-10-7-12-15(21-9-20-12)14(19-3)11(10)8-17/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMSEDPWQIOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CCC1=CC2=C(C(=C1C=O)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Core:
Formylation and Methoxylation: The benzo[d][1,3]dioxole core is then subjected to formylation and methoxylation reactions to introduce the formyl and methoxy groups.
Alkylation: The formylated and methoxylated benzo[d][1,3]dioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: Finally, the alkylated intermediate is reacted with N-methylpropionamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its derivatives are being explored for:
- Anti-inflammatory properties : The compound's structure suggests it may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant activity : Preliminary studies indicate that it may scavenge free radicals, contributing to cellular protection against oxidative stress.
Research has indicated that this compound exhibits various biological activities:
- Matrix Metalloproteinase Inhibition : It has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in osteoarthritis. Inhibiting MMPs can help preserve cartilage integrity and prevent disease progression .
Pharmacological Studies
The pharmacokinetic properties of this compound have been characterized in several studies:
- Oral Bioavailability : Studies have shown that modifications to the compound can enhance its oral bioavailability, making it a candidate for oral medication formulations.
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Osteoarthritis Treatment
A study focused on the synthesis of MMP inhibitors derived from this compound demonstrated significant efficacy in preclinical models of osteoarthritis. The research indicated that these inhibitors could effectively reduce cartilage degradation without notable nephrotoxicity, a common concern with similar compounds .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of this compound. The results showed that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in age-related diseases and conditions characterized by oxidative damage.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other discontinued derivatives, as outlined below.
Structural Analog: N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylacetamide
- Key Difference : The propionamide group (-CH₂CH₂CO-) in the target compound is replaced with an acetamide (-CH₃CO-) in this analog.
- Both compounds were discontinued, suggesting shared limitations in development .
Functional Analog: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
- CAS : 1379248-91-5 (97% purity, discontinued).
- Structural Differences: Core: Tetrahydroquinoline vs. benzodioxole. Functional Groups: Carboxylic acid (-COOH) at position 4 vs. propionamide.
- The tetrahydroquinoline scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to benzodioxole derivatives .
Tabulated Comparison
| Compound Name | CAS | Core Structure | Key Functional Groups | Purity | Status |
|---|---|---|---|---|---|
| N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide | 80531-15-3 | Benzodioxole | Formyl, methoxy, propionamide | 97% | Discontinued |
| N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylacetamide | 80531-15-3 | Benzodioxole | Formyl, methoxy, acetamide | 97% | Discontinued |
| 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 1379248-91-5 | Tetrahydroquinoline | Dimethoxy, ketone, carboxylic acid | 97.0% | Discontinued |
Biological Activity
N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylpropionamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19NO5
- Molecular Weight : 341.36 g/mol
- CAS Number : 111441-33-9
The structure consists of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
This compound exhibits various biological activities that can be attributed to its structural features. The benzo[d][1,3]dioxole core is often associated with antioxidant and anti-inflammatory properties.
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, contributing to its capacity to scavenge free radicals.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.
Data Summary Table
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
A recent study published in Neuroscience Letters explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results showed that treatment with the compound led to a significant decrease in neuroinflammation and improved motor function compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
